molecular formula C17H14O3 B11013660 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11013660
M. Wt: 266.29 g/mol
InChI Key: FCDMHQNVFPFHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of a chromen-2-one core structure with a 3-methylbenzyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is unique due to the specific substitution pattern on the chromen-2-one core. The presence of the 3-methylbenzyl group imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

7-[(3-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C17H14O3/c1-12-3-2-4-13(9-12)11-19-15-7-5-14-6-8-17(18)20-16(14)10-15/h2-10H,11H2,1H3

InChI Key

FCDMHQNVFPFHOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.